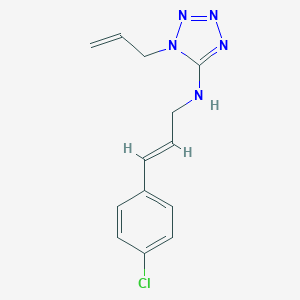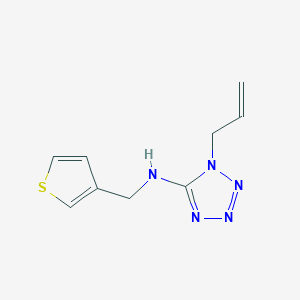
N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(4-piperidylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(4-piperidylmethyl)amine, also known as BEMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BEMA is a member of the benzylpiperidine class of compounds and has been shown to have pharmacological effects on various physiological systems.
Mechanism of Action
The exact mechanism of action of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(4-piperidylmethyl)amine is not fully understood, but it is believed to act on the central nervous system by binding to specific receptors. N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(4-piperidylmethyl)amine has been shown to have a high affinity for the mu-opioid receptor, which is involved in the regulation of pain and addiction.
Biochemical and Physiological Effects:
N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(4-piperidylmethyl)amine has been shown to have a number of biochemical and physiological effects. The compound has been shown to increase the release of dopamine in the brain, which is associated with feelings of pleasure and reward. N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(4-piperidylmethyl)amine has also been shown to decrease the release of norepinephrine, which is involved in the body's response to stress.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(4-piperidylmethyl)amine in lab experiments is its high potency and selectivity for the mu-opioid receptor. This allows researchers to study the effects of the compound on specific physiological systems. However, one limitation of using N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(4-piperidylmethyl)amine in lab experiments is its potential for abuse, which requires strict controls to ensure its safe use.
Future Directions
There are several future directions for research on N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(4-piperidylmethyl)amine. One area of interest is the development of new analogs of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(4-piperidylmethyl)amine with improved pharmacological properties. Another area of research is the use of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(4-piperidylmethyl)amine in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(4-piperidylmethyl)amine and its potential applications in treating various medical conditions.
Conclusion:
N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(4-piperidylmethyl)amine is a chemical compound that has shown promise in scientific research for its potential therapeutic applications. The compound has been shown to have analgesic properties and has been explored as a potential treatment for chronic pain and addiction. While there are still many questions to be answered about the compound, its potential for future medical applications makes it an important area of research.
Synthesis Methods
The synthesis of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(4-piperidylmethyl)amine involves several steps, including the reaction of 3-bromo-5-ethoxy-4-methoxybenzaldehyde with piperidine and subsequent reduction using sodium borohydride. The final product is obtained through the reaction of the resulting intermediate with 4-piperidinemethanol.
Scientific Research Applications
N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(4-piperidylmethyl)amine has been extensively studied for its potential applications in treating various medical conditions. The compound has been shown to have analgesic properties and has been explored as a potential treatment for chronic pain. N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(4-piperidylmethyl)amine has also been studied for its potential use in treating addiction to opioids and other drugs.
properties
Molecular Formula |
C16H25BrN2O2 |
|---|---|
Molecular Weight |
357.29 g/mol |
IUPAC Name |
N-[(3-bromo-5-ethoxy-4-methoxyphenyl)methyl]-1-piperidin-4-ylmethanamine |
InChI |
InChI=1S/C16H25BrN2O2/c1-3-21-15-9-13(8-14(17)16(15)20-2)11-19-10-12-4-6-18-7-5-12/h8-9,12,18-19H,3-7,10-11H2,1-2H3 |
InChI Key |
PAOOPQNDGSEGML-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNCC2CCNCC2)Br)OC |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNCC2CCNCC2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2,4-Dimethoxybenzyl)amino]-2-methylbenzoic acid](/img/structure/B276568.png)
![2-Methyl-3-[(3,4,5-trimethoxybenzyl)amino]benzoic acid](/img/structure/B276569.png)
![2-Chloro-4-[(3-methoxybenzyl)amino]benzoic acid](/img/structure/B276571.png)
![3-[(4-Ethoxybenzyl)amino]-2-methylbenzoic acid](/img/structure/B276574.png)
![N-(2,6-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B276575.png)
![2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-phenylethanol](/img/structure/B276579.png)
![N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(2-pyridinylmethyl)amine](/img/structure/B276580.png)
![6-Chlorotetrazolo[1,5-a]quinazoline](/img/structure/B276581.png)
![1-(4-methylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B276582.png)

![N~1~-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1H-tetrazole-1,5-diamine](/img/structure/B276586.png)

![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-4H-1,2,4-triazol-4-amine](/img/structure/B276589.png)
![N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-2H-tetrazol-5-amine](/img/structure/B276590.png)